1-(3,5-Dimethylphenyl)-3-(3-methylbutyl)thiourea
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Overview
Description
1-(3,5-Dimethylphenyl)-3-(3-methylbutyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiourea group (-CSNH-) attached to a 3,5-dimethylphenyl group and a 3-methylbutyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)-3-(3-methylbutyl)thiourea typically involves the reaction of 3,5-dimethylphenyl isothiocyanate with 3-methylbutylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylphenyl)-3-(3-methylbutyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-3-(3-methylbutyl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-3-(3-methylbutyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in inflammation and cancer, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dimethylphenyl)-3-(3-methylbutyl)urea: Similar structure but with an oxygen atom instead of sulfur.
1-(3,5-Dimethylphenyl)-3-(3-methylbutyl)guanidine: Contains a guanidine group instead of thiourea.
1-(3,5-Dimethylphenyl)-3-(3-methylbutyl)thiocarbamate: Contains a thiocarbamate group instead of thiourea.
Uniqueness
1-(3,5-Dimethylphenyl)-3-(3-methylbutyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiourea group allows for specific interactions with enzymes and cellular pathways, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(3-methylbutyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2S/c1-10(2)5-6-15-14(17)16-13-8-11(3)7-12(4)9-13/h7-10H,5-6H2,1-4H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYDENBEKYXSTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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